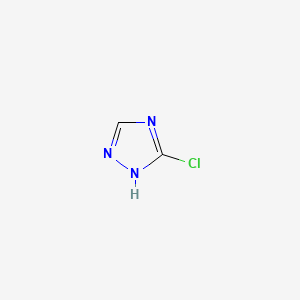

3-Chloro-1,2,4-triazole

Beschreibung

Context within 1,2,4-Triazole (B32235) Chemistry

The 1,2,4-triazole ring is a fundamental scaffold in heterocyclic chemistry, consisting of a five-membered ring with two carbon and three nitrogen atoms. nih.govbohrium.com This core structure is found in numerous compounds with significant biological activity. nih.govnih.gov 3-Chloro-1,2,4-triazole is a key derivative within this chemical family. Its significance stems largely from the reactivity of the chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. smolecule.comresearchgate.net

This reactivity allows for the straightforward introduction of various functional groups onto the triazole ring. For instance, reacting this compound with nucleophiles like hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom to form hydrazino derivatives, which can then be used in further cyclization reactions to build more complex fused heterocyclic systems. researchgate.net The parent 1H-1,2,4-triazole can be chlorinated using agents such as phosphorus oxychloride or sulfuryl chloride to produce this compound. smolecule.com This strategic placement of a halogen atom makes the compound a highly valuable and versatile intermediate for synthetic chemists. alzchem.combiosynth.com

Historical Perspectives in Heterocyclic Compound Research

The field of heterocyclic chemistry, to which this compound belongs, has a rich history dating back to the 19th century, evolving in parallel with organic chemistry. numberanalytics.comwikipedia.org The initial discoveries involved the isolation and identification of simple heterocyclic compounds from natural sources. Over time, the development of new analytical techniques allowed for a deeper understanding of their structures and reactivity. numberanalytics.com Early applications of heterocyclic compounds were prominent in the dye industry, with compounds like indigo (B80030) being used for their vibrant colors. numberanalytics.com

Table 2: Selected Milestones in the History of Heterocyclic Chemistry

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| c. 1831 | Furan discovered | Heinrich Limpricht | One of the first simple five-membered heterocyclic compounds identified. numberanalytics.com |

| 1834 | Pyrrole obtained | F. F. Runge | Isolated by the dry distillation of bones. wikipedia.org |

| 1865 | Benzene structure proposed | Friedrich August Kekulé | Advanced the understanding of cyclic aromatic structures. wikipedia.org |

| 1869 | Nucleic acids discovered | Friedrich Miescher | Identified the fundamental heterocyclic components of genetic material. wikipedia.org |

| 1906 | Indigo dye synthesized | Adolf von Baeyer | A major achievement in synthetic organic chemistry, impacting the dye industry. wikipedia.org |

Significance of Halogenated Triazoles in Contemporary Chemical and Biological Studies

The introduction of halogen atoms into organic molecules, known as halogenation, is a fundamental strategy in organic synthesis to impart new properties or create versatile intermediates for further reactions. jk-sci.comresearchgate.net In the context of triazoles, halogenation is of particular importance as it can significantly enhance the biological activity of the resulting compounds. bohrium.comrsc.org Halogen-substituted triazoles are a prominent class of compounds in medicinal and agricultural chemistry. rjptonline.org

The electron-withdrawing nature of halogens can influence the stability, reactivity, and binding affinity of the triazole molecule to biological targets. This often leads to improved efficacy. For example, studies have shown that halogen-substituted triazole derivatives can exhibit potent antifungal, antibacterial, anti-inflammatory, and anticancer activities. bohrium.comnih.govrsc.org Specifically, the presence of halogen atoms on phenyl rings attached to a 1,2,4-triazole core has been shown to significantly enhance antibacterial activity. nih.gov

Halogenated triazoles are widely used as fungicides in agriculture, and their derivatives are investigated for various pharmaceutical applications. chemimpex.comrjptonline.orgcymitquimica.com The ability of the triazole ring to interact with enzymes, combined with the enhanced binding properties conferred by the halogen atom, makes these compounds a continuing focus of research for the development of new therapeutic agents and crop protection chemicals. smolecule.comsmolecule.commdpi.com The strategic incorporation of halogens is a key tool for modifying the physicochemical properties of bioactive compounds to improve potency and permeability. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOUKZPSCTVYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064480 | |

| Record name | 3-Chloro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6818-99-1 | |

| Record name | 5-Chloro-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6818-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006818991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6818-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 3 Chloro 1,2,4 Triazole and Its Analogues

Classical Synthetic Pathways for 1,2,4-Triazoles

Traditional methods for synthesizing the 1,2,4-triazole (B32235) ring system have been well-established for decades and often serve as the foundation for producing more complex analogues, including 3-chloro-1,2,4-triazole. smolecule.com These methods typically rely on the formation of the triazole ring from acyclic precursors through cyclization reactions.

Ring-Closure Reactions from Precursor Compounds

The formation of the 1,2,4-triazole ring often involves the reaction of hydrazine (B178648) or its derivatives with a suitable carbon source. smolecule.com A common strategy is the Pellizzari reaction, where amides react with hydrazides to form an intermediate acyl amidrazone, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. chemicalbook.com Another classical approach is the Einhorn-Brunner synthesis, which involves the acid-catalyzed condensation of acyl hydrazines with amides. chemicalbook.com

The synthesis of the parent 1H-1,2,4-triazole can be achieved by reacting hydrazine with formamide (B127407) at elevated temperatures. chemicalbook.com More specifically, the reaction of hydrazine, generated in situ from the hydrolysis of 1,2-di(butan-2-ylidene)hydrazine, with formamide at 170°C produces the 1H-1,2,4-triazole. chemicalbook.com

Cyclization Reactions in the Synthesis of 1,2,4-Triazole Rings

A variety of cyclization reactions are employed to construct the 1,2,4-triazole core. One notable method involves the oxidative cyclization of trifluoroacetimidohydrazides using iodine as a mediator and dimethylformamide (DMF) as a carbon source to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org Another approach is the metal-free three-component reaction of amidines, isothiocyanates, and hydrazines, which proceeds through desulfurization and deamination to form fully substituted 1H-1,2,4-triazol-3-amines. isres.orgorganic-chemistry.org This method is advantageous due to its wide substrate scope and environmentally friendly conditions. isres.org

Furthermore, a catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles can be achieved through the ring opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazine. rsc.org This reaction demonstrates a broad substrate scope and can be performed on a gram scale in both batch and continuous flow systems. rsc.org

Nucleophilic Substitution-Based Syntheses of Chloro-Triazoles

The introduction of a chlorine atom onto the 1,2,4-triazole ring is often achieved through nucleophilic substitution reactions. This compound itself is a nucleophilic compound used in the synthesis of other heterocyclic compounds. biosynth.com The chlorine atom can be introduced by treating the parent triazole with a chlorinating agent. For instance, the synthesis of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole can involve the initial preparation of 3-chloro-1H-1,2,4-triazole via chlorination of the parent triazole using reagents like phosphorus oxychloride or sulfuryl chloride. smolecule.com

The chlorine atom on the triazole ring acts as a good leaving group, facilitating further functionalization through nucleophilic substitution. nih.gov For example, the reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534) can lead to the formation of 3-phenylazo-1,2,4-triazoles. nih.gov Similarly, 4-chloroquinolines can react with 1,2,4-triazole under various conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net The synthesis of prothioconazole, an agricultural fungicide, utilizes the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) with 1,2,4-triazole as a key step. bibliotekanauki.pl

| Reactants | Product | Conditions | Reference |

| 4-chloroquinolines, 1,2,4-triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | Neutral, acidic, or basic | researchgate.net |

| 2-chloro-1-(1-chlorocyclopropyl)ethanone, 1,2,4-triazole | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Phase transfer catalyst | bibliotekanauki.pl |

| 5-Aryl-3-chloro-4-phenyl-1,2,4-triazoles, Hydrazine hydrate (B1144303) | 5-Aryl-3-hydrazino-4-phenyl-1,2,4-triazoles | Reflux in ethanol (B145695) | researchgate.net |

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of 1,2,4-triazoles. nih.govrsc.orgijmtlm.orgresearchgate.netbohrium.comtandfonline.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrsc.orgresearchgate.nettandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgorganic-chemistry.orgscielo.org.zabohrium.comrjptonline.org This technique has been successfully applied to the synthesis of a wide range of 1,2,4-triazole derivatives. nih.govorganic-chemistry.orgscielo.org.zabohrium.com

For instance, a facile and efficient one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been developed using microwave irradiation, completing the reaction in just one minute with an 85% yield, a significant improvement over the several hours required by conventional methods. nih.gov Another example is the microwave-assisted synthesis of thioether derivatives containing 1,2,4-triazole moieties, which achieved an 81% yield in 15 minutes. nih.gov The synthesis of various N-substituted-1,2,4-triazole derivatives has also been reported to be significantly faster and higher yielding under microwave irradiation. nih.gov

| Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| > 4.0 hours | 1 minute | 85% | nih.gov |

| Several hours | 33-90 seconds | 82% | nih.gov |

| 27 hours | 30 minutes | 96% | nih.gov |

| 16-26 hours | 40-80 minutes | 75-89% | mdpi.com |

Ultrasound-Mediated Synthetic Transformations

Ultrasound irradiation, or sonochemistry, provides another green alternative for promoting chemical reactions. mdpi.comnih.govresearchgate.netnih.govresearchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. mdpi.comresearchgate.net

Ultrasound has been effectively used in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole, resulting in shorter reaction times and excellent yields compared to conventional heating. nih.gov Similarly, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has been shown to be more efficient, yielding products in 75-89% yield within 40-80 minutes, whereas conventional methods required 16-26 hours for lower yields. mdpi.com A one-pot, four-component synthesis of novel 1,2,4-triazole derivatives has also been achieved in short reaction times (10–25 min) and good to excellent yields (70–96%) under ultrasonic irradiation. researchgate.net

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives | Conventional | 16–26 h | 60–75% | mdpi.com |

| Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives | Ultrasound-assisted | 40–80 min | 75–89% | mdpi.com |

| Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | Conventional | - | - | nih.gov |

| Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | Ultrasound-assisted | 5–17 min | Excellent | nih.gov |

Targeted Synthesis of Specific Chloro-Substituted 1,2,4-Triazole Derivatives

The synthesis of specific chloro-substituted 1,2,4-triazole derivatives is a focused area of organic chemistry, driven by the utility of these compounds as intermediates in the development of pharmaceuticals and agrochemicals. alzchem.com Methodologies are often tailored to introduce specific substituents onto the triazole ring or its side chains, leveraging the reactivity of the chloro-group or building the heterocyclic core with the desired chlorination pattern.

A key strategy involves the modification of a pre-existing 1,2,4-triazole core. For instance, 3-chloromethyl-1,2,4-triazolin-5-one, an important intermediate for pharmacologically active compounds, can be prepared through a one-pot reaction. google.com This process involves reacting semicarbazide (B1199961) hydrochloride with a methyl orthoester, such as 2-chloro-1,1,1-trimethoxyethane, in an alcoholic solvent like methanol. google.com The reaction mixture is typically stirred at a controlled temperature (e.g., 38-42°C) for several hours to yield the desired product. google.com

Another targeted approach involves the synthesis of more complex derivatives, such as 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles. These compounds are prepared via oxidative chlorination of the corresponding parent triazoles. researchgate.net This method provides a direct route to triazoles bearing specific aryl groups at the C5 position and a phenyl group at the N4 position, with the C3 position activated by a chloro substituent for further functionalization. researchgate.net

The synthesis of 1,2,4-triazole benzamide (B126) derivatives represents another targeted strategy. For example, 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide has been synthesized through a multi-step route that includes a key catalytic cross-coupling reaction between 2,6-dichlorobenzonitrile (B3417380) and 1,2,4-triazole. sioc-journal.cn This is followed by steps of amidation, diazotization, hydrolysis, and a final amidation to yield the target compound, which has shown potential fungicidal activity. sioc-journal.cn

Furthermore, the Friedel-Crafts acylation reaction is employed to prepare phenacyl chloride derivatives, which serve as precursors for substituted triazoles. nih.gov Mono- or di-substituted benzenes can be acylated with chloroacetyl chloride using a Lewis acid catalyst like aluminum trichloride. The resulting phenacyl chlorides are then reacted with 1,2,4-triazole to yield intermediates that can be further modified. nih.gov

The following table summarizes various synthetic strategies for targeted chloro-substituted 1,2,4-triazole derivatives.

| Target Derivative | Key Starting Materials | Reagents & Conditions | Reference |

| 3-Chloromethyl-1,2,4-triazolin-5-one | Semicarbazide, 2-chloro-1,1,1-trimethoxyethane | Methanol, 38-42°C, 12 hours | google.com |

| 5-Aryl-3-chloro-4-phenyl-1,2,4-triazoles | 5-Aryl-4-phenyl-1,2,4-triazoles | Oxidative chlorination | researchgate.net |

| 2-Chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide | 2,6-Dichlorobenzonitrile, 1,2,4-triazole | Catalytic cross-coupling, multi-step process | sioc-journal.cn |

| 2-(1H-1,2,4-triazol-1-yl)acetophenone derivatives | Substituted benzenes, Chloroacetyl chloride, 1,2,4-triazole | AlCl₃ (Friedel-Crafts), NaHCO₃ | nih.gov |

Formation of Complex Heterocyclic Systems Incorporating the this compound Core

The this compound core is a versatile building block for the construction of more complex, fused heterocyclic systems. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, which are frequently employed as a key step in ring-closure strategies.

A prominent example is the synthesis of fused 1,2,4-triazolo[4,3-b]-1,2,4-triazole systems. researchgate.net This is achieved by first converting 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles into their corresponding 3-hydrazino derivatives by reacting them with hydrazine hydrate in ethanol under reflux. researchgate.net These hydrazino intermediates are then cyclized with various reagents. For instance, reaction with carboxylic acids, carbon disulfide (CS₂), or formic acid leads to the formation of a new, fused 1,2,4-triazole ring. researchgate.net

The reaction of the 3-hydrazino-1,2,4-triazole intermediate with nitrous acid provides a pathway to another fused system, the tetrazolo[1,5-b]-1,2,4-triazole derivatives. researchgate.net These reactions demonstrate how the initial chloro-triazole can be elaborated into diverse polycyclic aromatic systems.

Similarly, the this compound moiety is instrumental in forming thiazino-quinoline fused systems. Although the synthesis may start from a different chlorinated heterocycle, the principles of using a reactive chloro-group to fuse a triazole-containing ring are analogous. For example, reaction of 2-chloro-3-chloromethylquinoline with 1,2,4-triazole-5-thiols can lead to the formation of novel Current time information in Bangalore, IN.smolecule.comtriazolo Current time information in Bangalore, IN.biosynth.comthiazinoquinolines. researchgate.net The reactivity of the different chlorine atoms can be controlled by the reaction conditions to achieve selective cyclization. researchgate.net Another related synthesis involves reacting 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with 1,2,4-triazole-5-thiol, which results in a mixture of regioisomeric Current time information in Bangalore, IN.smolecule.comtriazolo Current time information in Bangalore, IN.biosynth.comthiazino[6,5-b]quinolines. researchgate.net

The following table outlines examples of complex heterocyclic systems formed using chloro-triazole derivatives or related strategies.

| Starting Chloro-Heterocycle | Reactant | Resulting Fused System | Reference |

| 5-Aryl-3-chloro-4-phenyl-1,2,4-triazole | Hydrazine hydrate, then Carboxylic acids/CS₂ | 1,2,4-Triazolo[4,3-b]-1,2,4-triazoles | researchgate.net |

| 5-Aryl-3-chloro-4-phenyl-1,2,4-triazole | Hydrazine hydrate, then Nitrous acid | Tetrazolo[1,5-b]-1,2,4-triazoles | researchgate.net |

| 2-Chloro-3-chloromethylquinoline | 1,2,4-Triazole-5-thiols | Current time information in Bangalore, IN.smolecule.comTriazolo Current time information in Bangalore, IN.biosynth.comthiazinoquinolines | researchgate.net |

| 2-Chloro-3-(1,3-dioxolan-2-yl)quinolines | 1,2,4-Triazole-5-thiol | Current time information in Bangalore, IN.smolecule.comTriazolo Current time information in Bangalore, IN.biosynth.comthiazino[6,5-b]quinolines | researchgate.net |

Reaction Mechanisms and Chemical Transformations of 3 Chloro 1,2,4 Triazole

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-3 position of the 1,2,4-triazole (B32235) ring is the most reactive site for nucleophilic substitution. This reactivity is attributed to the electron-deficient nature of the carbon atom to which it is attached, a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms in the heterocyclic ring. chemicalbook.comnih.gov This inherent electrophilicity facilitates the displacement of the chloride ion, a good leaving group, by a wide array of nucleophiles.

These reactions are typically conducted under basic conditions to either generate the active nucleophile or to neutralize the hydrogen chloride formed during the reaction. smolecule.com A variety of functional groups can be introduced at the C-3 position through this pathway, leading to a diverse library of substituted 1,2,4-triazoles. Common nucleophiles include amines, thiols, and alkoxides, which yield amino, thioether, and ether derivatives, respectively. For instance, the reaction of 3-chloro-1,2,4-triazole derivatives with adamantane (B196018) derivatives proceeds via nucleophilic substitution at the chloro position, a process confirmed by the isolation of reaction intermediates. Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can displace the chlorine to form the corresponding 3-hydrazino-1,2,4-triazole.

The reaction with thiourea (B124793) in ethanol (B145695) is a common method to introduce a thiol group, yielding 3-mercapto-5-substituted-1H-1,2,4-triazoles. These substitutions are fundamental in the synthesis of precursors for more complex molecules and compounds with potential biological applications.

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amines | R-NH₂ | 3-Amino-1,2,4-triazoles | researchgate.net |

| Thiols | R-SH | 3-Thioether-1,2,4-triazoles | |

| Alkoxides | R-O⁻ | 3-Alkoxy-1,2,4-triazoles | |

| Hydrazine | Hydrazine Hydrate | 3-Hydrazino-1,2,4-triazoles | |

| Thiourea | Thiourea / Ethanol | 3-Mercapto-1,2,4-triazoles | |

| Adamantane Derivatives | Adamantane-NH₂ | 3-(Adamantylamino)-1,2,4-triazoles |

Reactivity Profiles of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromaticity is due to the delocalization of 6π electrons over the sp2 hybridized atoms of the ring. chemicalbook.com The 1,2,4-triazole system exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which undergo rapid interconversion. chemicalbook.comnih.gov

Electrophilic and Nucleophilic Character: The 1,2,4-triazole ring exhibits a dual reactivity profile. The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack. chemicalbook.comnih.gov Electrophilic substitution, such as protonation, readily occurs at the N-4 position. chemicalbook.com The carbon atoms (C-3 and C-5), however, are π-deficient due to their linkage to electronegative nitrogen atoms. chemicalbook.com This low electron density makes them prone to attack by nucleophiles, even under mild conditions. chemicalbook.comnih.gov

Acidity and Basicity: The NH proton in N-unsubstituted 1,2,4-triazoles is acidic, with a pKa of 10.26, allowing for easy deprotonation to form a triazolide anion. chemicalbook.com The ring itself is a weak base, with the pKa of the protonated species being 2.19. chemicalbook.com

N-Alkylation: Alkylation is a key reaction of the triazole ring. The regioselectivity of N-alkylation is highly dependent on the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol as a base leads to selective substitution at the N-1 position. chemicalbook.com In contrast, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com Computational studies on related C-amino-1H-1,2,4-triazoles indicate that increasing electrophile hardness favors attack at the N-4 atom, while softer electrophiles are more likely to attack at the N-2 atom. acs.org

Oxidation and Reduction Pathways of this compound

The 1,2,4-triazole ring system can participate in both oxidation and reduction reactions, although specific pathways for this compound are often extensions of the chemistry of related triazoles. smolecule.com

Oxidation: The triazole ring can undergo oxidation, which may alter its electronic properties and reactivity. smolecule.com Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be employed. A relevant example is the oxidation of 1,2,4-triazoline-3-thiones, which are structurally related to the mercapto derivatives of this compound. Oxidation of these thiones with chlorine or bromine is a method for preparing 1,2,4-triazole-3-sulfonic acids. utas.edu.au The reaction proceeds through an intermediate sulfonyl chloride, which is then hydrolyzed to the corresponding sulfonic acid. utas.edu.au

Reduction: Reduction reactions can modify substituents attached to the triazole ring or the ring itself. smolecule.comevitachem.com Common reducing agents that may be used include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, the reduction of azido-triazole derivatives, which can be synthesized from chloro-triazoles, is achieved using NaBH₄ in ethanol to afford the corresponding amino-triazoles. researchgate.net

Further Cyclization Reactions to Form Fused Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. These reactions typically involve the participation of both the C-3 substituent and one of the adjacent ring nitrogen atoms (N-2 or N-4) in a ring-closing step.

Triazolo[3,4-b] nih.govsmolecule.comCurrent time information in Bangalore, IN.thiadiazoles and Thiadiazines: A common strategy involves the conversion of this compound into a 4-amino-3-mercapto-1,2,4-triazole intermediate. This intermediate serves as a versatile building block. Cyclocondensation with various bielectrophiles like α-haloketones, hydrazonoyl chlorides, or carboxylic acids leads to the formation of fused ring systems. nih.govscispace.com For example, reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 3,6-disubstituted- chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[3,4-b] nih.govsmolecule.comCurrent time information in Bangalore, IN.thiadiazoles. arkat-usa.orgarabjchem.org Similarly, reaction with α-haloketones or hydrazonoyl chlorides can produce chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[3,4-b] nih.govsmolecule.comCurrent time information in Bangalore, IN.thiadiazines. nih.govscispace.comarkat-usa.org

Triazolo[4,3-b]pyridazines: Another important class of fused heterocycles derived from triazoles are the chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines. arkat-usa.org These are often synthesized via intramolecular oxidative cyclization of pyridazinyl hydrazones, which can be prepared from 3-hydrazino-6-chloropyridazine. The cyclization can be effected using reagents like iodobenzene (B50100) diacetate. researchgate.net The starting 6-chloro-3-chloromethyl- chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine itself is a key intermediate that can undergo further substitutions and cyclizations. semanticscholar.org

| Starting Material/Intermediate | Reagent(s) | Fused Ring System Formed | Reference |

|---|---|---|---|

| 4-Amino-3-mercapto-1,2,4-triazole | Carboxylic Acids / POCl₃ | chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.Triazolo[3,4-b] nih.govsmolecule.comCurrent time information in Bangalore, IN.thiadiazole | arabjchem.orgjapsonline.com |

| 4-Amino-3-mercapto-1,2,4-triazole | α-Haloacetophenone | chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.Triazolo[3,4-b] nih.govsmolecule.comCurrent time information in Bangalore, IN.thiadiazine | nih.govarkat-usa.org |

| 6-Chloropyridazin-3-yl hydrazones | Iodobenzene diacetate | chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine | researchgate.net |

| 2-Hydrazinopyridine | Chloroacetyl chloride, then cyclization | chemicalbook.comsmolecule.comCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyridine | researchgate.net |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Both experimental and computational methods have been employed for these investigations.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom at the C-3 position by nucleophiles is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the electron-deficient nature of the triazole ring. The mechanism involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-3 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.

Leaving Group Departure: The chloride ion is eliminated, restoring the aromaticity of the triazole ring and yielding the final substituted product.

Vicarious Nucleophilic Substitution (VNS): The vicarious nucleophilic substitution of hydrogen is another important reaction type for related fused systems like 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Computational studies using methods like MNDO have been used to calculate charge distribution and predict reactivity. semanticscholar.org These calculations indicate that the hydrogen atom at C-8 is the most susceptible to attack by nucleophiles, which is consistent with the observed reaction products. semanticscholar.org

Computational Studies on Ring Reactivity: Computational chemistry provides significant insight into the reactivity of the triazole ring. acs.org For C-amino-1,2,4-triazoles, calculations of Fukui functions and molecular electrostatic potential have been used to predict the sites of electrophilic attack. These studies suggest that the relative hardness or softness of the electrophile influences whether the attack occurs at the N-2, N-4, or exocyclic amino group positions. acs.org Such theoretical investigations are invaluable for predicting and explaining the regioselectivity observed in derivatization reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 1,2,4 Triazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-Chloro-1,2,4-triazole, offering precise information about the atomic connectivity and environment of hydrogen, carbon, and nitrogen nuclei.

Proton NMR spectra of 1,2,4-triazoles provide valuable information about the protons attached to the ring carbons and the NH proton. In derivatives of this compound, the chemical shifts of the ring protons are influenced by the substituents. For instance, in 1-(chloromethyl)-1H-1,2,4-triazole, the aromatic protons of the triazole ring typically appear as multiplets in the range of δ 7.0–8.5 ppm. The NH proton of the 1,2,4-triazole (B32235) ring often exhibits a broad signal due to exchange processes and hydrogen bonding. ncl.res.in The position of this signal can be sensitive to the solvent, concentration, and temperature. ufv.br

Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton of this compound and its derivatives. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to the tautomeric form present. ncl.res.in Generally, triazole ring carbons adjacent to an NH group are shielded. ncl.res.in The carbon atom bonded to the chlorine (C3) will show a characteristic chemical shift influenced by the electronegativity of the halogen. In solid-state NMR, the signal of the carbon atom bearing the halogen can be complex due to dipolar couplings with the halogen nucleus. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges for 1,2,4-Triazole Derivatives

| Carbon Atom | Chemical Shift (ppm) | Notes |

| C3 | Varies | Highly dependent on the substituent at this position. |

| C5 | Varies | Influenced by the tautomeric form and substituents. |

This table provides generalized ranges and specific values can vary based on the full molecular structure and solvent.

Nitrogen-15 NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the triazole ring, which is fundamental for distinguishing between different tautomers and isomers. The chemical shifts of the nitrogen atoms can differentiate between "pyrrole-type" and "pyridine-type" nitrogens. mdpi.com For example, in 1-methyl-5-chloropyrazole, the δ ¹⁵N of the N-1 atom is around -178 to -188 ppm, while the N-2 atom is about 100 ppm downfield. mdpi.com In substituted 5-amino-1,2,4-triazoles, ¹⁵N NMR has been a key tool in structural assignment. acs.org The application of both direct and inverse detection ¹⁵N NMR techniques has become a powerful method for structural elucidation in organic chemistry. researchgate.net

This compound can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. ijsr.net The stability of these tautomers has been a subject of both experimental and theoretical studies. Physical and theoretical studies suggest the stability order for chloro-1,2,4-triazoles is generally 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. ijsr.net

In solution, NMR spectroscopy, particularly at low temperatures, can be used to study the dynamic equilibrium between these tautomers. researchgate.net Solid-state NMR is also crucial as it can provide a definitive structural assignment by eliminating the rapid exchange processes that occur in solution. smolecule.com X-ray crystallography has confirmed that in the solid state, 3-chloro-1H-1,2,4-triazole is the present tautomer. researchgate.net The existence of different tautomers can also be inferred from IR spectroscopy, where multiple bands may be observed for certain vibrations. ufv.br

For derivatives of this compound with flexible side chains, conformational analysis is important to understand their three-dimensional structure. Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformers. researchgate.net These theoretical calculations can be correlated with experimental NMR data, such as Nuclear Overhauser Effect (NOE) studies, to validate the predicted conformations. The conformation of these molecules can be crucial for their biological activity and interaction with receptors. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of the triazole ring and its substituents provide a characteristic spectral fingerprint.

Key absorption bands for 1,2,4-triazoles include:

N-H stretching: A broad band typically observed in the region of 3100-3300 cm⁻¹. omicsonline.org For 1-(chloromethyl)-1H-1,2,4-triazole, this is expected between 3000-3500 cm⁻¹.

C-H stretching (aromatic): Usually found around 3000-3100 cm⁻¹. omicsonline.org

C=N and N=N stretching: These vibrations of the triazole ring appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. ijsr.net

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the range of 600–800 cm⁻¹.

The presence of multiple bands in certain regions of the IR spectrum can sometimes indicate the coexistence of different tautomeric forms. ufv.br For example, this compound has been reported to show two infrared bands at 1770 and 1750 cm⁻¹, which have been assigned to different tautomeric species. ufv.br

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N / N=N | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

This table provides general ranges, and specific peak positions can vary with the molecular environment.

Mass Spectrometry (MS) Applications for Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) offers the precision required to validate the elemental composition of the parent molecule and its fragments. researchgate.net The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that provides structural confirmation.

The mass spectrum of this compound is available in the National Institute of Standards and Technology (NIST) database. nih.gov The molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight, confirming the presence of the intact molecule. For this compound (C₂H₂ClN₃), the nominal molecular weight is approximately 103.5 g/mol . The most intense peak in the spectrum, known as the base peak, is a key identifier. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂H₂ClN₃ | PubChem |

| Molecular Weight | 103.51 g/mol | PubChem |

| Top Peak (m/z) | 103 | NIST |

| This table is interactive. Click on the headers to sort. |

The fragmentation of 1,2,4-triazole derivatives can be complex and may involve skeletal rearrangements. For instance, studies on substituted 3-chloro-1,2,4-triazoles, such as 3-chloro-4,5-diphenyl-4H-1,2,4-triazole, have revealed novel rearrangements involving the migration of the substituent at the 3-position to the C5 carbon, followed by the loss of nitrogen and benzonitrile. nih.gov While the specific fragmentation pathway for the parent this compound would require detailed analysis, the initial loss of chlorine or the cleavage of the triazole ring are common fragmentation patterns observed in related heterocyclic compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystallographic data for 3-chloro-1H-1,2,4-triazole is available in the Cambridge Structural Database (CSD) under the deposition number 161112. nih.gov This information is critical for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Table 2: Crystallographic Data for 3-Chloro-1H-1,2,4-triazole

| Parameter | Value | Source |

| CCDC Number | 161112 | CCDC |

| Tautomeric Form | 3-chloro-1H-1,2,4-triazole | Elguero et al., 2001 |

| Crystal System | Orthorhombic | Elguero et al., 2001 |

| Space Group | P2₁2₁2₁ | Elguero et al., 2001 |

| a (Å) | 4.673(2) | Elguero et al., 2001 |

| b (Å) | 9.940(3) | Elguero et al., 2001 |

| c (Å) | 9.863(3) | Elguero et al., 2001 |

| α (°) | 90 | Elguero et al., 2001 |

| β (°) | 90 | Elguero et al., 2001 |

| γ (°) | 90 | Elguero et al., 2001 |

| This table is interactive. Click on the headers to sort. |

The precise bond lengths and angles within the triazole ring and the C-Cl bond have been experimentally determined, providing a detailed picture of the molecule's geometry. researchgate.net These structural parameters are crucial for computational modeling and for understanding the electronic effects of the chlorine substituent on the triazole ring.

Table 3: Selected Experimental Bond Angles for 3-Chloro-1H-1,2,4-triazole

| Atoms | Bond Angle (°) | Source |

| N(1)-C(5)-N(4) | 113.6 | Elguero et al., 2001 |

| C(5)-N(4)-C(3) | 102.5 | Elguero et al., 2001 |

| N(4)-C(3)-N(2) | 113.6 | Elguero et al., 2001 |

| C(3)-N(2)-N(1) | 104.9 | Elguero et al., 2001 |

| N(2)-N(1)-C(5) | 105.4 | Elguero et al., 2001 |

| Cl-C(3)-N(4) | 122.9 | Elguero et al., 2001 |

| Cl-C(3)-N(2) | 123.5 | Elguero et al., 2001 |

| This table is interactive. Click on the headers to sort. |

The study of derivatives, such as trans-3-chloro-4-[4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl-4-chlorophenyl ether, further illustrates the utility of X-ray crystallography in determining the complex three-dimensional structures of molecules containing the this compound moiety. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Chloro 1,2,4 Triazole

Density Functional Theory (DFT) Calculations and Validation

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, such as atoms and molecules. It has been employed to investigate 3-Chloro-1,2,4-triazole and its derivatives, with theoretical calculations often validated by comparing the results with experimental data. For instance, studies on related triazole derivatives have shown good agreement between experimental and theoretical results obtained using methods like B3LYP/6-31G. mdpi.com

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical stability and reactivity.

Theoretical studies on various triazole derivatives have provided insights into their electronic structures. For example, in one study on a triazole derivative, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline (B57606) moiety. researchgate.net The calculated HOMO-LUMO energy gap in this particular case was 4.078 eV, suggesting a potential for intramolecular charge transfer. researchgate.net In another study involving a different triazole derivative, the energy gap was calculated to be 0.17985 Hartree. mdpi.com According to frontier molecular orbital theory, these orbitals are key factors influencing the bioactivity of a compound. mdpi.comnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one | -6.164 | -2.086 | 4.078 |

| 3-amino-1,2,4-triazole (B3LYP) | -8.834 | -3.936 | 4.898 |

| 3-amino-1,2,4-triazole (M06-2X) | -8.880 | -3.911 | 4.969 |

This table presents data from theoretical studies on related triazole derivatives to illustrate the typical ranges of HOMO/LUMO energies and energy gaps.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, with negative potential (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive potential (blue) indicating electron-deficient areas susceptible to nucleophilic attack.

MEP analysis of various triazole derivatives consistently shows that the most electronegative potential is located on the nitrogen atoms of the triazole ring. researchgate.net This suggests that these nitrogen atoms are the most likely sites for electrophilic interactions. Conversely, positive potential regions are often found around the hydrogen atoms. rsc.org This information is crucial for understanding intermolecular interactions and the chemical reactivity of the molecule. researchgate.netisres.org

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. Theoretical calculations can determine the net charges on individual atoms. In a study of a triazole derivative, the atomic net charges were discussed as part of the theoretical analysis. mdpi.com This type of analysis helps in identifying which atoms are electron-rich or electron-deficient, complementing the information obtained from MEP mapping.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various electronic and structural properties of a molecule. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, are used to predict the reactivity and stability of a molecule. isres.orgresearchgate.net These parameters are often calculated directly from the HOMO and LUMO energies. isres.org For instance, a molecule with a small HOMO-LUMO gap is generally considered to be more reactive and less stable. researchgate.net

Theoretical Prediction of Tautomeric Stability and Aromaticity

1,2,4-Triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.net Theoretical calculations are instrumental in determining the relative stability of these tautomers. For this compound, three potential tautomers exist: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. researchgate.net Theoretical and physical studies have indicated that the stability order of these tautomers is generally 3-chloro-1H > 5-chloro-1H > 3-chloro-4H. researchgate.net Quantum-chemical calculations for the parent 1,2,4-triazole (B32235) have also shown that the 1H-tautomer is more stable than the 4H-tautomer by approximately 7 kcal/mol in the gas phase. mdpi.com

The aromaticity of the triazole ring is a key factor contributing to its stability. researchgate.net This aromatic character arises from the delocalization of π-electrons within the five-membered ring. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions between a molecule and its environment, such as a solvent or a biological receptor. ajchem-a.com For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving triazole derivatives, providing more precise information than some other computational methods. mdpi.com While specific MD simulation studies focusing solely on this compound are not widely reported in the provided context, this technique is a powerful tool for understanding its behavior in condensed phases. For other triazole derivatives, simulations have been used to predict properties like aqueous solubility and membrane permeability. vulcanchem.com

Structure Activity Relationship Sar and Ligand Design Principles for 3 Chloro 1,2,4 Triazole Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1,2,4-triazole (B32235) analogues is profoundly influenced by the nature and position of substituents on the triazole core and any appended rings. rsc.org

On the 1,2,4-Triazole Core:

N-4 Position: The substituent at the N-4 position of the triazole ring can significantly impact toxicity and biological activity. For instance, in a series of ciprofloxacin-triazole hybrids, the N-4 substituent had a major effect on the toxicity profile. nih.govencyclopedia.pub In other series, the nature of the N-4 substituent, such as a furan-2-ylmethyl group, was found to be important for inhibitory activity. nih.gov

C-3 Position: The group at the C-3 position is crucial for activity. In some series, a mercapto or alkylthio group at this position is important. rjptonline.org The oxidation state of sulfur in these substituents can also be critical, with sulfones sometimes showing greater potency than their thioether counterparts. rjptonline.org In other analogues, a hydroxyphenyl fragment at C-3 was found to be favorable for antibacterial effects. encyclopedia.pub

C-5 Position: Substituents at the C-5 position also play a significant role. For example, the introduction of an electron-withdrawing chlorine atom to a phenyl ring at the C-5 position increased antibacterial potency against Gram-positive bacteria. nih.gov In another study, the attachment of an N-methyl-5-indolyl moiety to the 1,2,4-triazole core conferred optimal properties for tubulin polymerization inhibition. japer.in

On Appended Phenyl Rings:

Substitution Pattern: The position of substituents on phenyl rings attached to the triazole scaffold is often critical. For example, in a series of COX-2 inhibitors, a sulfonyl group at the para position of a phenyl ring improved in-vivo activity. rjptonline.org In another study, repositioning two methyl substituents on a phenyl group increased potency, indicating the importance of the substitution pattern. nih.gov

Electronic Properties: The electronic nature of substituents on appended phenyl rings can greatly influence activity. Electron-withdrawing groups like chloro or nitro can enhance activity in some cases. For instance, a chloro-substituent at the 2-position on a phenyl ring showed maximum antimicrobial potency in one series. nih.gov Conversely, in another study, introducing halogen or trifluoromethyl groups to a phenyl ring did not enhance CXCR2 antagonistic potency. royalsocietypublishing.org

The following table summarizes the impact of various substituents on the biological activity of 1,2,4-triazole analogues based on several research findings.

| Scaffold/Position | Substituent | Observed Effect | Biological Activity |

| 1,2,4-Triazole (N-4) | Methylene linker to aryl group | Increased toxicity | Antibacterial |

| 1,2,4-Triazole (C-5) | Phenyl ring with electron-withdrawing chlorine | Increased potency | Antibacterial (Gram-positive) |

| Appended Phenyl Ring | Unsubstituted | No reduction in potency | Protein-protein interaction inhibition |

| Appended Phenyl Ring | Repositioned methyl groups | Increased potency | Protein-protein interaction inhibition |

| Phenyl Ring (para-position) | Sulfonyl group | Improved in-vivo activity | COX-2 Inhibition |

| Phenyl Ring (2-position) | Chloro group | Maximum antimicrobial potency | Antimicrobial |

Pharmacophore Identification for 1,2,4-Triazole Scaffolds

Pharmacophore modeling is a crucial tool in ligand-based drug design, helping to identify the essential structural and chemical features required for a molecule to interact with a specific biological target. tandfonline.com For the 1,2,4-triazole scaffold, pharmacophore models have been successfully developed and utilized to discover novel inhibitors for various targets.

A typical pharmacophore model for 1,2,4-triazole derivatives might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors. royalsocietypublishing.org

Hydrogen Bond Donors (HBD): Substituents on the triazole or appended rings, such as hydroxyl or amine groups, can act as hydrogen bond donors. royalsocietypublishing.org

Hydrophobic (HY) / Aromatic (RA) Features: Phenyl rings or other aromatic systems attached to the triazole scaffold provide essential hydrophobic and aromatic interactions with the target protein. tandfonline.comnih.gov

Excluded Volumes: These define regions in space that should not be occupied by the ligand to avoid steric clashes with the receptor. nih.gov

For example, a pharmacophore model generated for aromatase inhibitors included two ring aromatic features, one hydrogen bond acceptor, and one hydrophobic feature. tandfonline.com This model was then used to screen a database of over 15,000 molecules containing a 1,2,4-triazole scaffold, leading to the identification of potent hits. tandfonline.com Similarly, a 3D pharmacophore model was constructed for inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, representing favorable hydrophobic and hydrogen bond interactions. nih.gov

Computational Screening and Molecular Docking Studies in Drug Discovery

Computational methods like virtual screening and molecular docking are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large chemical libraries. d-nb.info These techniques are widely applied to 1,2,4-triazole derivatives to predict their binding affinities and modes of interaction with biological targets. d-nb.inforesearchgate.netmdpi.comscitechnol.com

Virtual Screening:

Virtual screening involves the computational filtering of large compound databases to identify molecules that are likely to bind to a specific target. tandfonline.com For 1,2,4-triazole analogues, this process often starts with retrieving all compounds containing the triazole scaffold from databases like CHEMBL. tandfonline.com These compounds are then filtered based on drug-like properties, such as Lipinski's rule of five, and subsequently mapped onto a validated pharmacophore model. tandfonline.com This approach has been successfully used to identify potential aromatase inhibitors and CXCR2 antagonists. royalsocietypublishing.orgtandfonline.com

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. d-nb.info For 1,2,4-triazole derivatives, docking studies have provided valuable insights into their interactions with various enzymes and receptors. For instance, docking studies of 1,2,4-triazoles against cytochrome P450 dependent lanosterol (B1674476) 14 α-demethylase, a key fungal enzyme, revealed stable ligand-target complexes with low binding energies, suggesting potent inhibitory activity. scitechnol.com Similarly, docking of 1,2,4-triazole derivatives into the active site of the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme helped to understand their antitubercular activity. mdpi.com In another study, docking simulations of newly designed 1,2,4-triazole analogues against DNA gyrase showed promising binding affinities, with some designed compounds exhibiting better scores than the parent compound. d-nb.info

The following table presents results from a molecular docking study of various 1,2,4-triazole derivatives against different biological targets.

| Compound/Analogue | Target Enzyme | Docking Score (kcal/mol) | Predicted Activity |

| Triazole Analogue UIA | Cytochrome P450 lanosterol 14 α-demethylase | -7.8 | Antifungal |

| Triazole Analogue UI | Cytochrome P450 lanosterol 14 α-demethylase | -5.9 | Antifungal |

| Fluconazole (B54011) (Reference) | Cytochrome P450 lanosterol 14 α-demethylase | -7.1 | Antifungal |

| Compound 19 | DNA gyrase | -16.5 | Anti-tubercular |

| Designed Compound 19h | DNA gyrase | -21.6 | Anti-tubercular |

| Compound C14 | Cytochrome P450 CYP121 | 68.29 (ChemPLP score) | Anti-tubercular |

| Compound C8 | Cytochrome P450 CYP121 | 53.67 (ChemPLP score) | Anti-tubercular |

Rational Design Strategies for Novel Analogue Development

The development of novel 1,2,4-triazole analogues relies on rational design strategies that leverage SAR data, pharmacophore models, and computational studies. bohrium.comscispace.com These strategies aim to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Key rational design strategies include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central scaffold or specific functional groups with other moieties that retain the essential pharmacophoric features but may offer improved properties. For example, replacing a substituted phenyl ring with a more polar thiazole (B1198619) ring was explored, although it resulted in lower potency in one study, highlighting the importance of hydrophobic interactions for that particular target. nih.gov

Structure-Based Design: When the 3D structure of the target protein is known, structure-based design can be employed to design ligands that fit perfectly into the binding site and form specific interactions with key residues. bohrium.com Molecular docking plays a crucial role in this process, guiding the placement of functional groups to maximize binding affinity. researchgate.net

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. The 1,2,4-triazole ring itself can be considered a valuable fragment for this purpose.

Hybrid Molecule Design: This strategy involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced or dual activity. mdpi.com For example, novel indole-linked 1,2,4-triazole derivatives have been synthesized with the aim of enhancing anticancer activity. mdpi.com Similarly, combining the structural features of fluconazole and mebendazole (B1676124) has led to the development of new antifungal agents. ekb.eg

Through the iterative application of these design strategies, medicinal chemists can systematically explore the chemical space around the 3-chloro-1,2,4-triazole scaffold to develop novel drug candidates with improved therapeutic profiles. scispace.com

Advanced Research in Biological Activities of 3 Chloro 1,2,4 Triazole and Its Derivatives

Antimicrobial Activity Research

The 1,2,4-triazole (B32235) nucleus is a crucial heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. nih.govbohrium.com Derivatives of 3-Chloro-1,2,4-triazole, in particular, have been the subject of extensive research for their potential as antimicrobial agents. These compounds have demonstrated notable efficacy against a variety of pathogenic microorganisms, including both bacteria and fungi. smolecule.comnih.gov The versatility of the triazole ring allows for the synthesis of a diverse library of derivatives, each with potentially unique and enhanced antimicrobial properties. nih.gov

Antibacterial Potency and Spectrum

Derivatives of 1,2,4-triazole are recognized for their broad-spectrum antibacterial activity. sci-hub.se The incorporation of a 1,2,4-triazole moiety can influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which can, in turn, enhance its pharmacological and toxicological profiles. sci-hub.se Hybrid molecules that combine the 1,2,4-triazole ring with other established antibacterial pharmacophores have shown particular promise in developing new drugs that can overcome resistance. sci-hub.se

Numerous studies have demonstrated the potent activity of 1,2,4-triazole derivatives against Gram-positive bacteria. For instance, novel 2-Azetidinones derived from a triazolo[3,4-b] nih.govjapsonline.comnih.govthiadiazole scaffold exhibited good to moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. japsonline.com Similarly, certain indole (B1671886) derivatives containing a 1,2,4-triazole moiety have shown significant antibacterial effects against S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and B. subtilis. turkjps.org

Research has also highlighted the effectiveness of specific structural modifications. For example, 4-amino-5-aryl-4H-1,2,4-triazole derivatives with a 4-trichloromethyl group on the phenyl ring displayed high antibacterial activity, equivalent to the standard drug ceftriaxone. nih.gov Furthermore, some 1,2,4-triazole-ciprofloxacin hybrids have demonstrated higher potency than ciprofloxacin (B1669076) itself, especially against drug-resistant MRSA strains. sci-hub.se The introduction of a chloro group at the para position of a phenyl ring attached to a bis-1,2,3- and 1,2,4-triazole system resulted in potent antimicrobial activity against S. aureus. bohrium.com

Table 1: Efficacy of 1,2,4-Triazole Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Azetidinones from triazolo[3,4-b] nih.govjapsonline.comnih.govthiadiazole | Staphylococcus aureus, Bacillus subtilis | Good to moderate antibacterial activity | japsonline.com |

| Indole-1,2,4-triazole derivatives | S. aureus, MRSA, B. subtilis | Significant antibacterial activity | turkjps.org |

| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | Bacillus subtilis | High activity, comparable to ceftriaxone | nih.gov |

| 1,2,4-Triazole-ciprofloxacin hybrids | MRSA | Higher potency than ciprofloxacin | sci-hub.se |

| Bis-1,2,3- and 1,2,4-triazoles with p-chloro-phenyl group | S. aureus | Potent antimicrobial activity (MIC 3.9 µg/mL) | bohrium.com |

| N'-(4-chlorobenzylidene)hydrazides | Staphylococcus aureus | Most effective among tested hydrazides | csfarmacie.cz |

Derivatives of 1,2,4-triazole have also shown considerable efficacy against Gram-negative bacteria. The same 2-Azetidinone derivatives mentioned previously were also active against Pseudomonas aeruginosa and Escherichia coli. japsonline.com Clinafloxacin-1,2,4-triazole hybrids exhibited excellent antibacterial activity against a panel of Gram-negative pathogens, with potency comparable to the parent drug, clinafloxacin. sci-hub.se

The strategic design of hybrid molecules has proven effective in targeting these often-resistant bacteria. For instance, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against P. aeruginosa. nih.gov Additionally, certain 1,2,4-triazole derivatives of ofloxacin (B1677185) showed antibacterial properties against E. coli that were comparable to ofloxacin itself. nih.gov However, the activity can be varied, with some derivatives showing good activity while others have negligible effects against Gram-negative strains. wjbphs.com

Table 2: Efficacy of 1,2,4-Triazole Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Azetidinones from triazolo[3,4-b] nih.govjapsonline.comnih.govthiadiazole | Pseudomonas aeruginosa, Escherichia coli | Good to moderate antibacterial activity | japsonline.com |

| Clinafloxacin-1,2,4-triazole hybrids | E. coli, P. aeruginosa, B. proteus | Excellent antibacterial activity, comparable to clinafloxacin | sci-hub.se |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | Highly active (MIC of 16 µg/mL) | nih.gov |

| 1,2,4-Triazole derivatives of ofloxacin | E. coli | Antibacterial properties comparable to ofloxacin | nih.gov |

| 1,2,4-Triazole derivatives with quinazolinylpiperidinyl moiety | Xanthomonas oryzae pv. oryzae | Good to excellent antibacterial activities | rsc.org |

The antibacterial activity of 1,2,4-triazole derivatives is believed to stem from their ability to interfere with essential cellular processes in bacteria. One of the proposed mechanisms is the inhibition of critical enzymes. For example, 1,2,3-triazole-based hybrids have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for thymidylate biosynthesis and cell proliferation. acs.org Molecular docking studies have further supported this by showing effective binding of these derivatives into the active site of DHFR. acs.org

Another key target for these compounds is DNA gyrase, an enzyme essential for bacterial DNA replication. acs.org Docking studies with novel vinyl-1,2,4-triazole derivatives have suggested that their antibacterial action may be related to the inhibition of DNA Gyrase B. bohrium.com Furthermore, it has been observed that 1,2,3-triazole-based hybrid molecules can generate reactive oxygen species (ROS), leading to metabolic disruption and membrane integrity loss. acs.org They can also interact with DNA polymerase, thereby affecting chromosomal DNA replication and bacterial cell division. acs.org The replacement of a thio-group with an amino-group in the third position of the 1,2,4-triazole ring has been observed to increase antimicrobial activity. csfarmacie.cz

Antifungal Efficacy and Applications

The 1,2,4-triazole scaffold is a cornerstone of many commercially successful antifungal drugs, highlighting its significance in the development of new fungicidal agents. nih.gov Derivatives of this compound have been extensively investigated for their antifungal properties against a wide range of pathogenic fungi. smolecule.com The primary mechanism of action for many triazole antifungals is the inhibition of the enzyme 14-alpha-demethylase (CYP51), which is vital for the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. bohrium.com

The versatility of the 1,2,4-triazole ring allows for the synthesis of derivatives with broad-spectrum antifungal activity. nih.gov Research has shown that even small structural modifications can significantly impact the antifungal potency of these compounds. nih.gov For instance, the introduction of halogen atoms like chlorine and fluorine has been shown to enhance antifungal activity. nih.govmdpi.com

Derivatives of 1,2,4-triazole have demonstrated significant potential in agriculture as agents to control plant diseases caused by phytopathogenic fungi. nih.gov A number of studies have reported the efficacy of these compounds against a variety of fungal plant pathogens.

For example, quinazolin-containing 1,2,4-triazoles have been investigated for their activity against six major agricultural phytopathogenic fungi, with some compounds showing remarkable fungicidal activity against Gloeosporium fructigenum. nih.gov In another study, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov

Furthermore, research on novel 1,2,4-triazole derivatives containing carboxamide fragments showed that some compounds possessed outstanding activity against Physalospora piricola and Phytophthora capsici, with efficacy surpassing that of the commercial fungicide mefentrifluconazole. mdpi.com However, it is noteworthy that in some cases, while exhibiting strong antibacterial activity, certain 1,2,4-triazole derivatives showed only weak inhibition against phytopathogenic fungi. rsc.org

Table 3: Efficacy of 1,2,4-Triazole Derivatives Against Phytopathogenic Fungi

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Quinazolin-containing 1,2,4-triazoles | Gloeosporium fructigenum | Remarkable fungicidal activity | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities | nih.gov |

| 1,2,4-Triazole derivatives with carboxamide fragments | Physalospora piricola, Phytophthora capsici | Outstanding activity, superior to mefentrifluconazole | mdpi.com |

| 1,2,4-Triazole derivatives with quinazolinylpiperidinyl moiety | Gibberella zeae | Weak inhibition capability | rsc.org |

Activity Against Human Pathogenic Fungi

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. nih.gov Fungal infections, particularly in immunocompromised individuals, represent a significant health challenge, and the emergence of drug-resistant strains necessitates the development of new and effective antifungal compounds. ekb.eg Research has demonstrated that various derivatives of 1,2,4-triazole exhibit significant activity against a range of human pathogenic fungi, including Candida albicans and Aspergillus niger. researchgate.netbuketov.edu.kz

For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antifungal activity. researchgate.net Two compounds in particular, AN5 and AN6, showed promising results against C. albicans and A. niger. buketov.edu.kz At a concentration of 100 µg/ml, compound AN5 displayed zones of inhibition of 19.9 mm and 20.5 mm against C. albicans and A. niger, respectively. buketov.edu.kz Compound AN6 exhibited zones of inhibition of 19.5 mm and 22.5 mm against the same fungi. buketov.edu.kz These results are comparable to the standard antifungal drug itraconazole, which showed zones of inhibition of 23.8 mm and 24.7 mm. buketov.edu.kz

In another study, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogues of fluconazole (B54011), were designed and synthesized. nih.gov The in vitro antifungal activities of these compounds were evaluated against eight human pathogenic fungi. nih.gov Compounds 1a, 1q, and 1r from this series demonstrated more potent antifungal activity than the other synthesized compounds. nih.gov Specifically, the MIC80 value of compounds 1a and 1h against C. albicans 14053 was four times lower than that of fluconazole, with an MIC80 value of 0.25 μg/mL. nih.gov

Furthermore, some 1,2,4-triazole derivatives have shown excellent activity against fluconazole-resistant Candida species. nih.gov For example, certain triazole derivatives have demonstrated significant inhibitory activity against Candida parapsilosis and Candida albicans, with MIC80 values as low as 0.0313 μg/mL. nih.gov The presence of a mono-fluorine on the phenyl ring was found to be a key structural feature for this antifungal activity. nih.gov

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Organism | Activity (Zone of Inhibition in mm at 100 µg/ml) | Reference |

|---|---|---|---|

| AN5 | Candida albicans | 19.9 | buketov.edu.kz |

| AN5 | Aspergillus niger | 20.5 | buketov.edu.kz |

| AN6 | Candida albicans | 19.5 | buketov.edu.kz |

| AN6 | Aspergillus niger | 22.5 | buketov.edu.kz |

| Itraconazole (Standard) | Candida albicans | 23.8 | buketov.edu.kz |

| Itraconazole (Standard) | Aspergillus niger | 24.7 | buketov.edu.kz |

Inhibition of Ergosterol Biosynthesis and Other Fungal Targets

The primary mechanism of action for many antifungal triazole derivatives is the inhibition of ergosterol biosynthesis. beilstein-journals.orgmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. beilstein-journals.orgnih.gov Triazoles specifically target the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol. mdpi.combenthamdirect.comacs.org The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom of the CYP51 enzyme, inhibiting its function. nih.govptfarm.pl

The inhibition of ergosterol biosynthesis has been demonstrated for various 1,2,4-triazole derivatives. For example, an indole-triazole hybrid compound, 8g, was shown to inhibit ergosterol production by 82% at a concentration of 4 ng/mL, which is comparable to fluconazole at higher concentrations. nih.gov This inhibition leads to the accumulation of toxic 14α-methyl sterols in the fungal cell membrane. nih.gov

Molecular docking studies have further elucidated the interaction between triazole derivatives and the CYP51 enzyme. mdpi.comrsc.org These studies show that the triazole ring and other structural features of the derivatives bind to the active site of the enzyme, often through hydrogen bonding and π-π stacking interactions with amino acid residues like Tyr118. researchgate.net

Besides ergosterol biosynthesis, some triazole derivatives may have other fungal targets. For instance, the indole-triazole hybrid 8g also exhibited a moderate inhibitory effect on phospholipase A2-like activity, which is considered a virulence factor in some fungi. nih.gov

Antiviral Properties and Research

The 1,2,4-triazole scaffold is also present in several compounds with recognized antiviral activity. ijmtlm.orgtandfonline.com Ribavirin, a well-known antiviral agent, is a notable example of a drug containing a 1,2,4-triazole ring. nih.gov This has spurred further research into the antiviral potential of other 1,2,4-triazole derivatives.

Studies have explored the synthesis and antiviral evaluation of various novel 1,2,4-triazole derivatives. derpharmachemica.com For example, a series of sugar hydrazone derivatives of 2-(5-phenyl-3H-1,2,4-triazol-3-ylsulfanyl)acetohydrazide were synthesized and tested for their antiviral activity. derpharmachemica.com Several of these compounds, specifically 7a, 7b, and 7d, demonstrated significant antiviral activity against the Hepatitis B virus (HBV). derpharmachemica.com However, the tested compounds did not show activity against herpes simplex virus type-1 and type-2. derpharmachemica.com